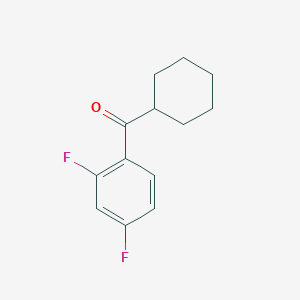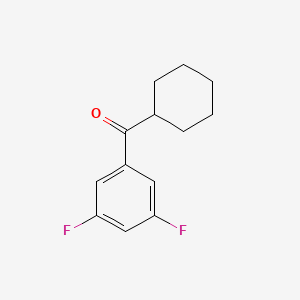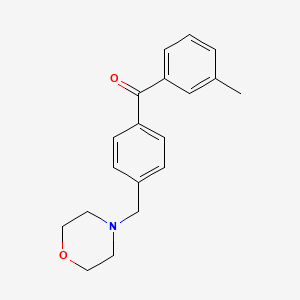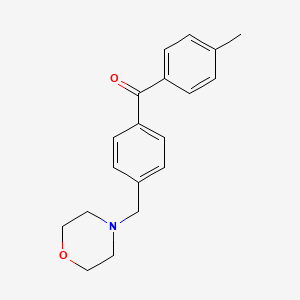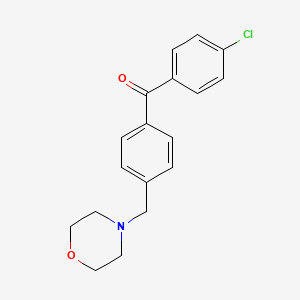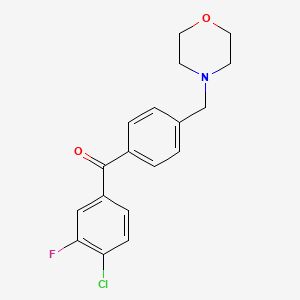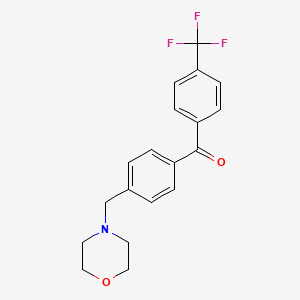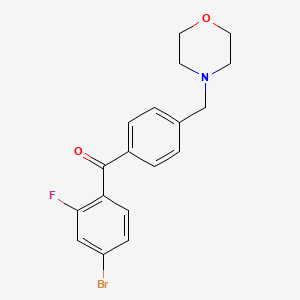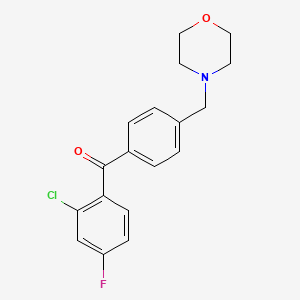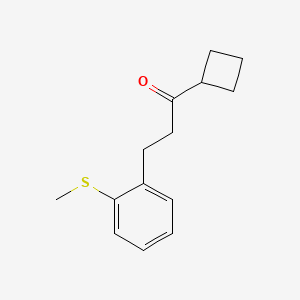
Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone is an organic compound with the molecular formula C14H18OS It is characterized by the presence of a cyclobutyl group attached to a ketone functional group, along with a thiomethyl-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be introduced through cyclization reactions involving suitable precursors.
Attachment of the Ketone Group: The ketone functional group is introduced via oxidation reactions, often using reagents such as chromium trioxide or potassium permanganate.
Thiomethyl Substitution: The thiomethyl group is introduced through nucleophilic substitution reactions, using reagents like methylthiolate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Reaction Conditions: Maintaining specific temperatures, pressures, and reaction times to optimize the yield.
Purification Techniques: Utilizing methods such as recrystallization, distillation, or chromatography to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium hydride or organolithium reagents are often employed.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Alcohols: Resulting from reduction of the ketone group.
Substituted Derivatives: Various derivatives depending on the nucleophile used in substitution reactions.
科学的研究の応用
Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomethyl group can participate in various biochemical pathways, potentially leading to modulation of biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Cyclobutyl 2-(2-methylphenyl)ethyl ketone: Lacks the thiomethyl group, resulting in different chemical reactivity and biological activity.
Cyclobutyl 2-(2-ethylphenyl)ethyl ketone: Contains an ethyl group instead of a thiomethyl group, leading to variations in physical and chemical properties.
Uniqueness: Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone is unique due to the presence of the thiomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
1-cyclobutyl-3-(2-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18OS/c1-16-14-8-3-2-5-12(14)9-10-13(15)11-6-4-7-11/h2-3,5,8,11H,4,6-7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRGYLWCMORASV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644354 |
Source


|
| Record name | 1-Cyclobutyl-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-69-3 |
Source


|
| Record name | 1-Cyclobutyl-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

